molecular formula C12H18F3NO2 B2471334 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034542-38-4

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2471334
CAS No.: 2034542-38-4
M. Wt: 265.276
InChI Key: HPDQTMALNBCBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic azetidine-based compound of significant interest in medicinal chemistry and drug discovery research. Its core structure features a cyclopentyl ketone moiety linked to a 3-(2,2,2-trifluoroethoxy)azetidine group, a scaffold recognized for its potential in modulating protein kinase activity. This compound is primarily utilized in the screening and development of targeted therapeutic agents, with a focus on oncology and inflammatory diseases. Researchers employ it as a key intermediate or a functional probe to investigate structure-activity relationships (SAR) within series of kinase inhibitors. The incorporation of the trifluoroethoxy group is a strategic modification often explored to enhance metabolic stability and influence binding affinity to ATP-binding sites of kinases. Studies on analogous compounds suggest its potential utility in probing the activity of specific kinase families, providing valuable insights for the design of more potent and selective inhibitors. It is For Research Use Only.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQTMALNBCBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, organolithium reagents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in binding to specific protein targets, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Analogues

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure Key Substituents Reference
Target Compound Ethanone Cyclopentyl, 3-(2,2,2-trifluoroethoxy)azetidine
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester Benzimidazole-sulfonyl Trifluoroethoxy-pyridine, methanesulfinyl
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone Ethanone Cyclopentylamino, 4-fluorophenyl
N-(3-(2,2,2-trifluoroethoxy)benzyl)ethanamine Ethanamine Trifluoroethoxy-benzyl
Key Observations:
  • Trifluoroethoxy Group: Present in the target compound and analogues from and .
  • Cyclopentyl vs. Aromatic Substitutents: The target’s cyclopentyl group (lipophilic, non-aromatic) contrasts with the 4-fluorophenyl ring in ’s compound, which may offer π-π stacking interactions but reduced steric bulk .
  • Azetidine vs. Larger Heterocycles : The azetidine in the target compound differs from the pyridine () and benzimidazole () rings, which are larger and more conjugated. Azetidine’s smaller size may reduce steric hindrance but increase ring strain .

Physicochemical Properties

Hypothesized Properties Based on Substituents:

  • Lipophilicity : The cyclopentyl and trifluoroethoxy groups likely increase logP compared to analogues with polar substituents (e.g., sulfonamide in ).
  • Solubility: The trifluoroethoxy group’s hydrophobicity may reduce aqueous solubility relative to compounds with hydroxyl or amine groups (e.g., ethanolamine derivatives in ).
  • Metabolic Stability: Fluorine atoms in the trifluoroethoxy group may slow oxidative degradation compared to non-fluorinated ethoxy analogues .

Biological Activity

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group, an azetidine ring, and a trifluoroethoxy substituent, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it may modulate the activity of specific enzymes or receptors, influencing signaling pathways and cellular responses. The azetidine moiety is believed to play a critical role in binding to protein targets, which could be pivotal in therapeutic applications.

Potential Applications

Research indicates that this compound may hold promise in several areas:

  • Neurological Disorders : Investigations into its effects on neurodegenerative diseases suggest it could act as a pharmacophore for drug design targeting conditions like Alzheimer's and Parkinson's disease.
  • Cancer Treatment : The compound has been studied for its potential as an HSP90 inhibitor, which is significant in cancer biology due to HSP90's role in maintaining the stability of oncogenic proteins .
  • Material Science : Its unique structure also makes it a candidate for developing advanced materials with specific electronic properties.

Summary of Biological Activities

Activity AreaPotential EffectsReference
Neurological DisordersModulation of neuroprotective pathways
Cancer TreatmentHSP90 inhibition leading to tumor cell apoptosis
Material ScienceDevelopment of novel electronic materials

Case Study 1: HSP90 Inhibition

A study explored the efficacy of this compound as an HSP90 inhibitor. The results indicated significant inhibition of HSP90 ATPase activity, leading to the degradation of client proteins involved in tumor progression. This suggests potential utility in cancer therapies aimed at disrupting chaperone function .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cellular Uptake : Enhanced lipophilicity due to the trifluoroethoxy group increases cellular penetration.
  • Target Interaction : The azetidine ring facilitates binding to specific protein targets, influencing various signaling pathways.
  • Therapeutic Potential : Promising results in preliminary studies suggest further investigation into its role as a therapeutic agent for cancer and neurodegenerative diseases .

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